molecular formula C8H15N B077255 1-(1-Butenyl)pyrrolidine CAS No. 13937-89-8

1-(1-Butenyl)pyrrolidine

Cat. No. B077255
CAS RN: 13937-89-8
M. Wt: 125.21 g/mol
InChI Key: GQCQSPFOXSSUEG-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Butenyl)pyrrolidine, also known as 1-Butenylpyrrolidine or N-Butenylpyrrolidine, is a chemical compound that belongs to the pyrrolidine family. It is a colorless, clear liquid with a mild odor and is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its various properties and potential applications.

Mechanism Of Action

The mechanism of action of 1-(1-Butenyl)pyrrolidine is not well understood. However, studies have suggested that it may act on the central nervous system by binding to specific receptors and modulating neurotransmitter release.

Biochemical And Physiological Effects

1-(1-Butenyl)pyrrolidine has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been found to have anticonvulsant properties, making it a potential treatment option for epilepsy. Additionally, it has been studied for its potential use as a chiral auxiliary in asymmetric synthesis reactions.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(1-Butenyl)pyrrolidine in lab experiments is its simple synthesis method, which allows for easy and efficient production. Additionally, it has shown promising results in various scientific research areas. However, one limitation is the lack of understanding of its mechanism of action, which hinders further research in this area.

Future Directions

There are several future directions for research on 1-(1-Butenyl)pyrrolidine. One potential area of investigation is its potential use as a chiral auxiliary in asymmetric synthesis reactions. Additionally, further studies are needed to understand its mechanism of action and potential therapeutic applications. Lastly, research could focus on the development of new derivatives of 1-(1-Butenyl)pyrrolidine with improved properties and applications.

Scientific Research Applications

1-(1-Butenyl)pyrrolidine has shown potential in various scientific research areas. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use as a chiral auxiliary in asymmetric synthesis reactions.

properties

CAS RN

13937-89-8

Product Name

1-(1-Butenyl)pyrrolidine

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

1-[(E)-but-1-enyl]pyrrolidine

InChI

InChI=1S/C8H15N/c1-2-3-6-9-7-4-5-8-9/h3,6H,2,4-5,7-8H2,1H3/b6-3+

InChI Key

GQCQSPFOXSSUEG-ZZXKWVIFSA-N

Isomeric SMILES

CC/C=C/N1CCCC1

SMILES

CCC=CN1CCCC1

Canonical SMILES

CCC=CN1CCCC1

Other CAS RN

13937-89-8

synonyms

1-(1-Butenyl)pyrrolidine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

108 g of freshly distilled butyraldehyde were added dropwise at 0° C. to a mixture of 213 g of pyrrolidine and 213 g of potassium carbonate. The mixture was allowed to stand overnight at room temperature, diluted with 300 ml of toluene, and the residue was filtered off. The filtrate was then subjected to vacuum distillation at 85° to 90° C. (80 mbar), giving 102 g of 97% pure 1-pyrrolidinobutene, which corresponds to 63.7% of the theoretical yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
213 g
Type
reactant
Reaction Step One
Quantity
213 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a dry 500 milliliter (mL) three neck round bottom flask equipped with magnetic stirrer, nitrogen inlet, addition funnel, and thermometer, was charged with pyrrolidine (83.45 mL, 1.0 mmol) and potassium carbonate (34.55 g, 0.25 mol). The mixture was cooled to 0° C. and butanal (30.05 grams (g), 0.42 mol) was added dropwise with stirring under nitrogen at ad rate that maintained the temperature below 15° C. After the addition was complete (˜10 minutes), the cooling bath was taken away and the reaction mixture allowed to warm to room temperature over three hours. The reaction mixture was filtered through a scintered glass filter to remove the solids. The solid was washed thoroughly with ether, and combined with the filtrate, which was concentrated on the rotary evaporator to give the crude 1-but-1-enylpyrrolidine which was purified by vacuum distillation @15 mmHg 65-78° C.; 1H NMR (CDCl3): δ 6.20 (d, 1H), 4.18 (q, 1H), 2.95 (m, 4H), 1.80, (m, 4H), 0.97 (d, 3H).
Quantity
83.45 mL
Type
reactant
Reaction Step One
Quantity
34.55 g
Type
reactant
Reaction Step One
Quantity
30.05 g
Type
reactant
Reaction Step Two
[Compound]
Name
three
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.